molecular formula C7H12ClNO2 B3010163 2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2402830-82-2

2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No. B3010163
CAS RN: 2402830-82-2
M. Wt: 177.63
InChI Key: ZEKQBOMPIYZGSV-UHFFFAOYSA-N
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Description

2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride, is a compound of interest due to its structural similarity to glutamate, an important neurotransmitter in the central nervous system. The compound's rigid bicyclic structure is associated with selectivity for group II metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of 2-aminobicyclo[3.1.0]hexane derivatives has been approached through various methods. One enantiospecific synthesis of LY354740, a closely related compound, was achieved from a sugar-derived cyclopentenone, utilizing a modified Corey-Link reaction, which provided the desired stereochemistry at the amino acid center . Another synthesis of a 3-beta fluoro derivative of LY354740 employed the same methodology, highlighting the versatility of this approach in creating the amino acid stereogenic center . Additionally, the asymmetric synthesis of LY354740 was accomplished starting from enantiomerically pure cyclopentenone, involving cyclopropanation, deketalization, and a Bucherer-Bergs reaction to achieve high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of 2-aminobicyclo[3.1.0]hexane derivatives is characterized by a conformationally restricted bicyclic ring system. This constrained structure is crucial for the compound's selectivity and activity at mGluRs. The introduction of substituents, such as fluorine atoms, has been shown to affect the electron distribution and molecular size, which in turn influences the binding affinity and agonist activity at mGluR2 and mGluR3 .

Chemical Reactions Analysis

Chemical modifications of the bicyclo[3.1.0]hexane ring, such as the introduction of alkoxy, benzylthio, and benzylamino groups, have led to the discovery of mGluR2 antagonists with high affinity and potent antagonist activity . These modifications demonstrate the compound's ability to undergo various chemical reactions to fine-tune its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobicyclo[3.1.0]hexane derivatives are influenced by their rigid bicyclic structure and the nature of substituents. For instance, the introduction of a fluorine atom at the C6 position of LY354740 resulted in increased oral activity and agonist activity for group II mGluRs . The stereochemistry of the compound is also critical, as enantiospecific syntheses have been developed to achieve high enantiomeric excess, which is important for the compound's activity and selectivity .

Scientific Research Applications

Synthesis and Modification

  • Stereoselective Synthesis

    2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is utilized in stereoselective synthesis processes. For instance, a highly efficient synthesis of its 3-beta fluoro derivative was achieved using the Corey-Link methodology, indicating its potential in creating structurally specific pharmaceutical compounds (Pedregal & Prowse, 2002).

  • Analogues Synthesis

    The compound serves as a base for synthesizing analogues, like LY354740, a potent and selective 2mGluR agonist. Its synthesis, involving cyclopropanation and other complex chemical processes, demonstrates the compound’s versatility in medicinal chemistry (Krysiak et al., 2010).

Pharmacological Applications

  • Metabotropic Glutamate Receptor Agonists

    It acts as a precursor for producing potent agonists of group II metabotropic glutamate receptors. These receptor agonists have potential therapeutic applications in treating neurological and psychological disorders (Ohfune et al., 2003).

  • Prodrug Development

    The compound is used in the development of prodrugs. For example, derivatives of this compound have shown increased bioavailability and potency in models of anxiety disorders, illustrating its importance in enhancing drug efficacy (Bueno et al., 2005).

Chemical and Structural Analysis

  • Isotopically Labeled Studies: Isotopically labeled derivatives of 2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid are synthesized for pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, highlighting its utility in drug development and pharmacokinetics (Wheeler et al., 2005).

Receptor Studies

  • mGluR2 Antagonists: Chemical modifications of this compound have led to the discovery of potent antagonists for metabotropic glutamate receptor 2 (mGluR2), which are crucial for understanding and manipulating receptor functions (Yasuhara et al., 2006).

Conformational Analysis

  • Structural Mimics: The compound’s derivatives serve as conformational mimics for bioactive molecules like GABA, illustrating its role in the design of structurally unique and functional analogues for various biological activities (Jimeno et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-5-2-1-4-3-7(4,5)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQBOMPIYZGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1C2)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

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